Ethyl 4-isopropylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-isopropylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C10H14N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-isopropylpyrimidine-5-carboxylate typically involves the reaction of 4-isopropylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isopropylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-isopropylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-isopropylpyrimidine-5-methanol.
Substitution: Formation of various alkylated or arylated derivatives of this compound.
Scientific Research Applications
Ethyl 4-isopropylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-isopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Ethyl 4-isopropylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
- Ethyl 4-methylpyrimidine-5-carboxylate
- Ethyl 4-ethylpyrimidine-5-carboxylate
- Ethyl 4-propylpyrimidine-5-carboxylate
Uniqueness
The presence of the isopropyl group at the 4-position of the pyrimidine ring distinguishes this compound from its analogs. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific research applications.
Biological Activity
Ethyl 4-isopropylpyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyrimidine ring substituted with an ethyl group and an isopropyl group. The synthesis typically involves the reaction of isopropylamine with ethyl 4-pyrimidinecarboxylate under controlled conditions, often utilizing solvents such as ethanol or methanol and bases like sodium ethoxide.
1. Antiinflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Indomethacin | 9.17 | TBD |
The inhibition of COX enzymes leads to a decrease in prostaglandin E2 production, which is associated with reduced inflammation and pain response .
2. Antiviral Activity
This compound has also been investigated for its antiviral properties. Research indicates that pyrimidine derivatives can act as inhibitors of viral replication by targeting viral enzymes such as integrase and reverse transcriptase. The compound's structure allows it to interact effectively with these targets, potentially leading to reduced viral load in infected cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2, thereby modulating the inflammatory response.
- Receptor Modulation : Its interaction with cellular receptors can alter signaling pathways that contribute to inflammation and viral replication.
Case Studies
Several case studies have illustrated the efficacy of pyrimidine derivatives in clinical settings:
- Anti-inflammatory Trials : In a rat model of carrageenan-induced paw edema, derivatives similar to this compound demonstrated significant reductions in swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
- Viral Inhibition Studies : A study focusing on HIV integrase inhibitors found that compounds structurally related to this compound exhibited promising results in reducing viral replication rates in vitro, suggesting potential therapeutic applications for antiviral therapies .
Properties
IUPAC Name |
ethyl 4-propan-2-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-11-6-12-9(8)7(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJENBFYNLDMIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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